Dicyclopropylmethylbiguanide is a chemical compound that belongs to the class of biguanides, which are characterized by the presence of two guanidine groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The name reflects its structure, which includes two cyclopropyl groups and a methyl group attached to the biguanide moiety.
The synthesis and study of Dicyclopropylmethylbiguanide have been explored in various academic and industrial research settings. While specific natural sources for this compound are not well-documented, it can be synthesized through organic chemistry methods from simpler precursors.
Dicyclopropylmethylbiguanide falls under the category of organic compounds, specifically heterocyclic compounds due to the presence of nitrogen in its structure. It is classified as a biguanide derivative, which indicates its potential biological activity.
The synthesis of Dicyclopropylmethylbiguanide typically involves multi-step organic reactions. Common methods include:
The synthesis may require the following steps:
Dicyclopropylmethylbiguanide has a complex molecular structure characterized by:
The molecular formula can be represented as , indicating its composition. The molecular weight is approximately 218.29 g/mol.
Dicyclopropylmethylbiguanide can participate in various chemical reactions, including:
The reactivity is influenced by the steric hindrance provided by the cyclopropyl groups, which can affect reaction rates and mechanisms.
The mechanism of action for Dicyclopropylmethylbiguanide, particularly in biological contexts, may involve:
Studies may provide insights into its binding affinity and inhibition kinetics, revealing how it affects metabolic pathways.
Dicyclopropylmethylbiguanide is expected to have:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry can be employed to characterize these properties.
Dicyclopropylmethylbiguanide has potential applications in:
Research into this compound continues, exploring its efficacy and safety profiles for various applications.
The biguanide scaffold, characterized by the functional group HN(C(NH)NH₂)₂, emerged from natural product chemistry. Galega officinalis (French lilac), historically used for diabetes symptom management, yielded guanidine derivatives found to lower blood glucose in 1918 [1] [7]. Early synthetic biguanides (synthalin A/B) were abandoned due to toxicity but catalyzed post-insulin reinvestigation. Phenformin and buformin were introduced in the 1950s but withdrawn in the 1970s over lactic acidosis risks. Metformin (dimethylbiguanide), first reported by Jean Sterne in 1957, demonstrated superior safety due to its lower lipophilicity and reduced mitochondrial toxicity risk compared to alkyl/arylbiguanides [1] [7] [9]. Its mechanism involves:
Table 1: Evolution of Key Therapeutic Biguanides
Compound | Substituent | Era of Use | Primary Limitation |
---|---|---|---|
Synthalin A | Decamethylene linker | 1920s | Hepatotoxicity |
Phenformin | Phenethyl | 1950s-1970s | Lactic acidosis (high risk) |
Buformin | Butyl | 1950s-1970s | Lactic acidosis |
Metformin | Dimethyl | 1957-present | Gastrointestinal intolerance |
Beyond diabetes, biguanides exhibit antiviral activity (e.g., cycloguanil derivatives against malaria/influenza via dihydrofolate reductase inhibition) and antimicrobial properties (chlorhexidine) [1] [3]. This versatility underscores the pharmacophore’s adaptability to diverse therapeutic targets through strategic substitution.
Cyclopropane, the smallest carbocyclic ring, imposes significant conformational rigidity and electronic perturbation on drug molecules. Its bond angles (60° vs. 109.5° in sp³ carbons) create substantial ring strain (27.5 kcal/mol), enabling unique reactivity and binding [2] [5]. Medicinal advantages include:
Table 2: Clinically Utilized Cyclopropane-Containing Drugs
Drug | Therapeutic Class | Role of Cyclopropane |
---|---|---|
Tranylcypromine | Antidepressant | MAO inhibition via strained ring reactivity |
Efavirenz | Antiretroviral | Optimal positioning of carbonyl for RT binding |
Prasterone | Hormone therapy | Steroid core stabilization |
Grazoprevir | HCV protease inhibitor | Enhanced potency against NS3/4A protease |
Recent synthetic advances enable broader cyclopropane integration. Cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide achieves multigram yields (>89%) [2], while visible-light-mediated radical cyclopropanation (2023) permits direct alkene functionalization without hazardous diazo compounds [5]. These methods address traditional limitations in cyclopropane accessibility.
Dicyclopropylmethylbiguanide represents a deliberate fusion of biguanide bioactivity with cyclopropane’s physicochemical advantages. Its structure comprises:
Theoretical benefits over metformin include:
Table 3: Physicochemical Comparison of Biguanide Derivatives
Parameter | Metformin | Phenformin | Dicyclopropylmethylbiguanide |
---|---|---|---|
Molecular Weight | 129.16 | 205.66 | ~207.3 (estimated) |
cLogP | -1.43 | 0.86 | ~1.5 (predicted) |
H-Bond Acceptors | 5 | 5 | 5 |
H-Bond Donors | 3 | 3 | 3 |
Polar Surface Area | 87.7 Ų | 87.7 Ų | ~87.7 Ų |
Antiviral synergy is plausible: cyclopropyl-dihydrotriazines inhibit human dihydrofolate reductase (hDHFR) with EC₅₀ values of 0.19–0.40 μM against influenza B/RSV [3], while biguanides chelate copper to suppress inflammation [1]. Dicyclopropylmethylbiguanide could thus target metabolic and infectious pathways simultaneously.
Formulation challenges are addressed via cyclopropane’s crystallinity modulation. Ionic liquid strategies (e.g., pairing with bile acids) overcome polymorphism in rigid molecules, enhancing solubility without compromising stability [8] [9]. This synergy positions dicyclopropylmethylbiguanide as a rationally designed multifunctional agent with transformative therapeutic potential.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2